Benzenesulfonic acid, p-chloro-, p-bromophenyl ester
CAS No.: 6289-17-4
Cat. No.: VC16044403
Molecular Formula: C12H8BrClO3S
Molecular Weight: 347.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6289-17-4 |
|---|---|
| Molecular Formula | C12H8BrClO3S |
| Molecular Weight | 347.61 g/mol |
| IUPAC Name | (4-bromophenyl) 4-chlorobenzenesulfonate |
| Standard InChI | InChI=1S/C12H8BrClO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
| Standard InChI Key | KPNQFZZXCDGNTH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Introduction
Chemical Identity and Nomenclature
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester is systematically named (4-bromophenyl) 4-chlorobenzenesulfonate, reflecting the positions of its substituents. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature ensures unambiguous identification, distinguishing it from related sulfonate esters. Alternative designations include NSC 5617 and the European Community (EC) number 666-861-5, which facilitate regulatory and commercial tracking .
The compound’s molecular weight is 347.61 g/mol, calculated from its formula . Key identifiers include:
-
SMILES:
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Br -
InChIKey:
KPNQFZZXCDGNTH-UHFFFAOYSA-N
These descriptors encode its connectivity and stereochemical features, enabling precise computational modeling .
Structural Elucidation and Spectral Data
Molecular Geometry
The molecule comprises two phenyl rings: one substituted with a chlorine atom at the para position and the other with a bromine atom. The sulfonate ester group () bridges these rings, creating a planar configuration stabilized by resonance. X-ray crystallography data remain unavailable, but predicted collision cross-section (CCS) values for adducts provide insights into its gas-phase behavior (Table 1) .
Table 1: Predicted Collision Cross Sections (Ų) for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 346.91390 | 152.1 |
| [M+Na]+ | 368.89584 | 158.0 |
| [M+NH4]+ | 363.94044 | 157.4 |
| [M-H]- | 344.89934 | 154.2 |
Spectroscopic Characterization
Mass spectrometry (MS) data from the National Institute of Standards and Technology (NIST) for analogous sulfonate esters, such as 4-chlorophenyl benzenesulfonate (CAS 80-38-6), reveal dominant fragmentation patterns involving cleavage of the sulfonate group () and halogen loss . While direct MS data for this compound are unpublished, its electron ionization spectrum likely exhibits peaks at m/z 346.91 ([M+H]+) and 344.90 ([M-H]-), consistent with isotopic abundances of bromine ( and ) .
Synthesis and Industrial Production
Synthetic Pathways
No peer-reviewed procedures for synthesizing this compound are documented, but its structure suggests feasible routes via nucleophilic acyl substitution. For example, reacting 4-chlorobenzenesulfonyl chloride with 4-bromophenol in the presence of a base (e.g., pyridine) could yield the target ester. This method parallels the synthesis of related sulfonate esters like p-chlorophenyl benzenesulfonate .
Physicochemical Properties
Thermal Stability
The sulfonate ester group confers moderate thermal stability, with decomposition likely above 200°C. Differential scanning calorimetry (DSC) data are unavailable, but analogous compounds exhibit melting points between 80–120°C .
Solubility and Reactivity
Polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) are expected to dissolve the compound due to its sulfonate moiety. Hydrolytic sensitivity necessitates anhydrous storage, as the ester bond may cleave under acidic or basic conditions .
Applications and Research Directions
Organic Synthesis
While direct applications are scarce, the compound’s halogenated aryl groups make it a candidate for Suzuki-Miyaura cross-coupling reactions. For instance, palladium-catalyzed trimerization of aryne precursors—a method explored for triphenylene synthesis—could leverage its bromine substituent as a reactive site .
Materials Science
The planar structure and electron-withdrawing sulfonate group suggest potential in liquid crystal or polymer additives. Further studies must assess its mesomorphic behavior and compatibility with host matrices .
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